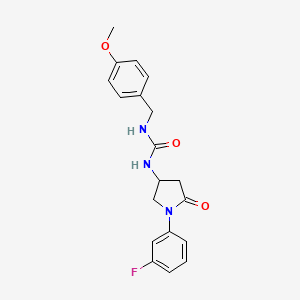

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

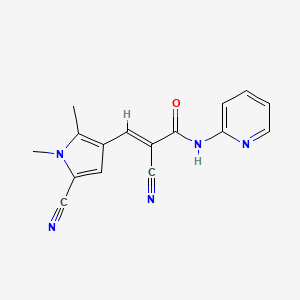

The synthesis of such a compound would likely involve the reaction of the corresponding amine (from the pyrrolidine ring) with an isocyanate (derived from the 4-methoxybenzyl group). The fluorophenyl group could be introduced through a substitution reaction on the pyrrolidine ring .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amine and isocyanate. The fluorophenyl group might also undergo nucleophilic aromatic substitution reactions under certain conditions .Wissenschaftliche Forschungsanwendungen

Orexin Receptor Mechanisms

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea shows significant relevance in the study of orexin receptors and their mechanisms. Research demonstrates its utility in modulating feeding, arousal, stress, and drug abuse. Specifically, compounds similar to this compound, as selective orexin receptor antagonists, have shown potential in reducing binge eating in rat models without affecting standard food pellet intake. This suggests their role in addressing eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Applications

This compound and its derivatives have been studied for their anticancer properties. In specific studies, modifications of the urea component have shown significant antiproliferative activities against various human cancer cell lines. This includes derivatives synthesized as PI3K inhibitors, indicating a potential role in cancer therapy due to their low toxicity and effective tumor growth inhibition in animal models (Wang et al., 2015).

Enzyme Inhibition and Biological Activities

Substituted urea derivatives, closely related to this compound, have been synthesized and evaluated for their enzyme inhibition properties. These compounds showed varying degrees of inhibition against enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, indicating their potential in biochemical applications. Additionally, some derivatives demonstrated anticancer activity in vitro, further supporting their relevance in medicinal chemistry (Mustafa et al., 2014).

Anion Recognition Properties

Research on functionalized phenyl unsymmetrical urea and thiourea derivatives, structurally related to this compound, includes their synthesis and characterization for anion recognition properties. These studies offer insights into their applications in photophysical studies and theoretical chemistry, contributing to the understanding of molecular interactions in chemical and biological systems (Singh et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-17-7-5-13(6-8-17)11-21-19(25)22-15-10-18(24)23(12-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCJZHDJUKOFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2637347.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)

![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)

![rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol](/img/structure/B2637365.png)